

An In-depth Technical Guide to 1-Propylcyclopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propylcyclopentanol*

Cat. No.: *B158262*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-propylcyclopentanol**, a tertiary alcohol with applications in organic synthesis. The document details its chemical identity, physical properties, a robust experimental protocol for its synthesis via the Grignard reaction, and methods for its characterization.

Chemical Identity and Synonyms

1-Propylcyclopentanol is a cyclic tertiary alcohol. Its unambiguous identification is crucial for experimental replication and chemical sourcing. A comprehensive list of its synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	1-propylcyclopentan-1-ol [1]
CAS Number	1604-02-0 [1]
Molecular Formula	C ₈ H ₁₆ O [1]
Molecular Weight	128.21 g/mol [1]
InChI	InChI=1S/C8H16O/c1-2-5-8(9)6-3-4-7-8/h9H,2-7H2,1H3 [1]
InChIKey	GJEILRJIINEWJO-UHFFFAOYSA-N [1]
SMILES	CCCC1(CCCC1)O [1]

A variety of synonyms are used in literature and commercial listings for **1-propylcyclopentanol**. Being aware of these is essential for thorough literature searches and procurement.

Synonyms

1-Propyl-1-cyclopentanol [1]
Cyclopentanol, 1-propyl-[1]
1-Hydroxy-1-propylcyclopentane [1]
1-n-Propylcyclopentanol [1]
NSC 95423 [1]
BRN 1919731 [1]

Physicochemical Properties

The physical and chemical properties of **1-propylcyclopentanol** are summarized in the table below. These properties are vital for designing experimental setups, purification procedures, and for predicting its behavior in various solvents and reaction conditions.

Property	Value	Source
Boiling Point	171.7 °C at 760 mmHg	--INVALID-LINK-- [2]
Melting Point	-37.5 °C	--INVALID-LINK--
Density	0.927 g/cm ³	--INVALID-LINK--
Refractive Index	1.469	--INVALID-LINK--
Flash Point	65.3 °C	--INVALID-LINK--
Solubility	Soluble in organic solvents, limited solubility in water. [3]	CymitQuimica

Experimental Protocols

The most common and efficient laboratory synthesis of **1-propylcyclopentanol** is through the Grignard reaction, which involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.[\[4\]](#)

This protocol details the synthesis of **1-propylcyclopentanol** from cyclopentanone and n-propyl bromide.

Materials:

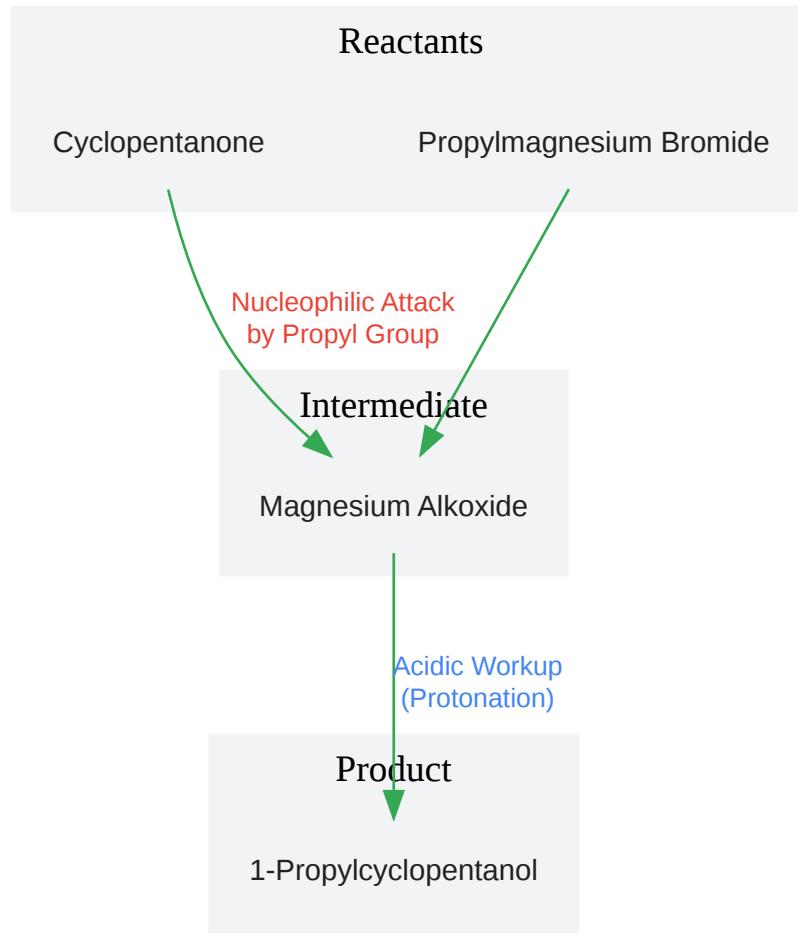
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- n-Propyl bromide
- Cyclopentanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Iodine crystal (for initiation)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine and gently warm the flask with a heat gun to activate the magnesium surface.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel.
 - Add a small portion of the n-propyl bromide solution to the magnesium. The reaction is initiated when a color change and gentle refluxing are observed. If the reaction does not start, gentle heating may be applied.
 - Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (propylmagnesium bromide).
- Reaction with Cyclopentanone:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.
 - Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. This step is exothermic and the rate of addition should be controlled to maintain a gentle reaction.[5]

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and the unreacted Grignard reagent. This will precipitate magnesium salts.
 - Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to reduce the amount of dissolved water).^[5]
 - Dry the organic layer over anhydrous sodium sulfate.^[5]
 - Filter off the drying agent and remove the solvent using a rotary evaporator.
 - The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-propylcyclopentanol**.

Safety Precautions:


- Diethyl ether is extremely flammable and should be handled in a well-ventilated fume hood away from any ignition sources.
- Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment and reagents are dry.
- The reaction is exothermic; appropriate cooling and controlled addition of reagents are necessary.
- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The structure and purity of the synthesized **1-propylcyclopentanol** can be confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol. The absence of a strong absorption band around 1710 cm^{-1} confirms the consumption of the starting material, cyclopentanone.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The hydroxyl proton will appear as a broad singlet, and the signals for the propyl group and the cyclopentane ring protons will be observed in the aliphatic region.
 - ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the range of 70-80 ppm.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 128$. Fragmentation patterns, such as the loss of a propyl group ($\text{m/z} = 85$) or a water molecule ($\text{m/z} = 110$), can further confirm the structure.

Visualizations

The following diagram illustrates the workflow for the synthesis of **1-propylcyclopentanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propyl-1-cyclopentanol | C8H16O | CID 98267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propyl-1-cyclopentanol [webbook.nist.gov]
- 3. CAS 1604-02-0: 1-Propylcyclopentanol | CymitQuimica [cymitquimica.com]
- 4. 1-Propylcyclopentanol | 1604-02-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Propylcyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158262#synonyms-for-1-propylcyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com